molecular formula C25H21Br2P B052951 (4-Bromobenzyl)Triphenylphosphonium Bromide CAS No. 51044-13-4

(4-Bromobenzyl)Triphenylphosphonium Bromide

Cat. No. B052951
Key on ui cas rn: 51044-13-4
M. Wt: 512.2 g/mol
InChI Key: FQJYKXVQABPCRA-UHFFFAOYSA-M
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Patent
US07758972B2

Procedure details

First, 25.2 g (101 mmol) of 4-bromobenzyl bromide and 100 mL of acetone were put into a 200 mL conical flask, and 29.1 g (111 mmol) of triphenylphosphine was added thereto. The mixture was stirred for 23 hours at room temperature. After the reaction, a precipitate in the reaction mixture was collected by suction filtration to give 50.5 g of a white powdered solid of (4-bromobenzyl)triphenylphosphoniumbromide (yield: 97.6%). A synthesis scheme (f-1) of (4-bromobenzyl)triphenylphosphoniumbromide is shown below.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(C)=O>[Br-:1].[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][P+:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
29.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 23 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
a precipitate in the reaction mixture was collected by suction filtration

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
Name
Type
product
Smiles
[Br-].BrC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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